Ethyl 3-thiocyanatobenzoate
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Overview
Description
Ethyl 3-thiocyanatobenzoate is an organic compound with the molecular formula C10H9NO2S It is a derivative of benzoic acid, where the hydrogen atom in the 3-position is replaced by a thiocyanate group (SCN) and the carboxyl group is esterified with ethanol
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 3-thiocyanatobenzoate can be synthesized through several methods. One common approach involves the reaction of 3-aminobenzoic acid with thiophosgene to form 3-isothiocyanatobenzoic acid, which is then esterified with ethanol in the presence of a catalyst such as sulfuric acid. Another method involves the direct thiocyanation of ethyl benzoate using thiocyanogen (SCN2) under controlled conditions .
Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale esterification reactions. The process may include the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-thiocyanatobenzoate undergoes various chemical reactions, including:
Oxidation: The thiocyanate group can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form amines or thiols.
Substitution: The thiocyanate group can be substituted with other nucleophiles, such as halides or hydroxides.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions often involve the use of strong bases or acids to facilitate the substitution reactions.
Major Products:
Oxidation: Sulfonyl derivatives.
Reduction: Amines or thiols.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-thiocyanatobenzoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which ethyl 3-thiocyanatobenzoate exerts its effects involves the interaction of the thiocyanate group with various molecular targets. The thiocyanate group can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes, thereby altering their function. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes, which is the basis for its potential antimicrobial and anticancer effects .
Comparison with Similar Compounds
Ethyl benzoate: Lacks the thiocyanate group, making it less reactive in certain chemical reactions.
Methyl 3-thiocyanatobenzoate: Similar structure but with a methyl ester group instead of an ethyl ester group.
3-Thiocyanatobenzoic acid: The carboxyl group is not esterified, making it more acidic and less lipophilic.
Uniqueness: this compound is unique due to the presence of both the ester and thiocyanate functional groups. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis. Its potential biological activities further enhance its value in scientific research and industrial applications .
Properties
Molecular Formula |
C10H9NO2S |
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Molecular Weight |
207.25 g/mol |
IUPAC Name |
ethyl 3-thiocyanatobenzoate |
InChI |
InChI=1S/C10H9NO2S/c1-2-13-10(12)8-4-3-5-9(6-8)14-7-11/h3-6H,2H2,1H3 |
InChI Key |
XPEIYJDUAAKKRG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)SC#N |
Origin of Product |
United States |
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